REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:11]=2[OH:17])=O)=[CH:4][CH:3]=1.Cl.[NH2:19]O.C([O-])(=O)C.[Na+]>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:10]3[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:11]=3[O:17][N:19]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
(4-bromo-phenyl)-(2,4-dihydroxyphenyl)-methanone
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C1=C(C=C(C=C1)O)O
|
Name
|
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
ADDITION
|
Details
|
treated with 100 ml of saturated aqueous sodium hydrogen carbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts are washed with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue is treated with 200 ml of ethanol
|
Type
|
ADDITION
|
Details
|
After the addition of 1.1 g of p-toluenesulphonic acid the mixture
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated
|
Type
|
WASH
|
Details
|
washed with saturated sodium hydrogen carbonate solution and with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=NOC2=C1C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |